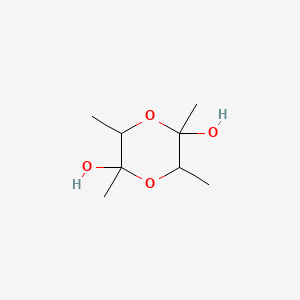

2,3,5,6-Tetramethyl-1,4-dioxane-2,5-diol

説明

Contextualization within Dioxane Chemistry and Cyclic Ethers

The 1,4-dioxane (B91453) core of 2,3,5,6-tetramethyl-1,4-dioxane-2,5-diol places it within the family of cyclic ethers, which are heterocyclic compounds containing one or more oxygen atoms in a ring. Cyclic ethers are prevalent in nature and are fundamental structural motifs in many biologically active compounds and industrial chemicals. The 1,4-dioxane ring system, in particular, is known for its relative stability and its ability to act as a bidentate ligand and a polar aprotic solvent.

The chemical behavior of 2,3,5,6-tetramethyl-1,4-dioxane-2,5-diol is significantly influenced by its substituents. The four methyl groups contribute to the lipophilicity of the molecule and introduce steric hindrance around the dioxane ring, which can direct the stereochemical outcome of reactions. The two hydroxyl groups at the 2 and 5 positions are particularly important as they serve as reactive sites for a variety of chemical transformations, including esterification, etherification, and oxidation. These functional groups also enhance the compound's polarity and its ability to participate in hydrogen bonding.

A crucial aspect of the chemistry of 2,3,5,6-tetramethyl-1,4-dioxane-2,5-diol is its existence as the stable, crystalline dimer of 3-hydroxy-2-butanone, a compound commonly known as acetoin (B143602). sigmaaldrich.com This dimerization is a reversible process, and under certain conditions, the dioxane derivative can dissociate to yield its monomeric precursor. This equilibrium is a key factor in its synthetic utility, as it can serve as a convenient source of acetoin in a more stable and easily handled form.

The study of such substituted dioxanes contributes to a deeper understanding of the structure-reactivity relationships within the broader class of cyclic ethers. The interplay of the ether oxygens, the hydroxyl groups, and the methyl substituents in 2,3,5,6-tetramethyl-1,4-dioxane-2,5-diol provides a valuable model for investigating the conformational preferences and reaction mechanisms of complex heterocyclic systems.

Nomenclature and Synonyms of 2,3,5,6-Tetramethyl-1,4-dioxane-2,5-diol

The systematic IUPAC name for this compound is 2,3,5,6-tetramethyl-1,4-dioxane-2,5-diol. sigmaaldrich.com However, in scientific literature and commercial catalogs, it is frequently referred to by a variety of synonyms that reflect its structure and origin. The most common of these is "3-Hydroxy-2-butanone dimer" or "acetoin dimer," which explicitly acknowledges its formation from two molecules of acetoin. chemspider.com

Other synonyms include "Acetyl methyl carbinol dimer" and variations thereof. chemspider.com The CAS Registry Number for this compound is 23147-57-1, which serves as a unique identifier in chemical databases. echemi.com

Table 1: Nomenclature and Synonyms

| Identifier Type | Identifier |

|---|---|

| IUPAC Name | 2,3,5,6-tetramethyl-1,4-dioxane-2,5-diol |

| CAS Number | 23147-57-1 |

| Common Synonyms | 3-Hydroxy-2-butanone dimer, Acetoin dimer |

| Other Synonyms | Acetyl methyl carbinol dimer |

The diverse nomenclature associated with this compound underscores its dual identity as both a distinct heterocyclic compound and a stable adduct of a biologically and industrially relevant ketone.

Structure

3D Structure

特性

IUPAC Name |

2,3,5,6-tetramethyl-1,4-dioxane-2,5-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O4/c1-5-7(3,9)12-6(2)8(4,10)11-5/h5-6,9-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFMGATPNJMFDCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OC(C(O1)(C)O)C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8051883 | |

| Record name | 2,3,5,6-Tetramethyl-1,4-dioxane-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8051883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23147-57-1 | |

| Record name | 2,3,5,6-Tetramethyl-1,4-dioxane-2,5-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23147-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dioxane-2,5-diol, 2,3,5,6-tetramethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023147571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Dioxane-2,5-diol, 2,3,5,6-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3,5,6-Tetramethyl-1,4-dioxane-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8051883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5,6-tetramethyl-1,4-dioxane-2,5-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.310 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2,3,5,6 Tetramethyl 1,4 Dioxane 2,5 Diol and Its Derivatives

Derivatization and Functionalization Strategies

Preparation of Functionalized Dioxane Derivatives

The synthesis of functionalized 1,4-dioxane (B91453) structures serves as a critical area of research, providing building blocks for various applications, including medicinal chemistry. A prominent strategy for preparing 2-mono-, 2,2-, and 2,3-disubstituted 1,4-dioxane derivatives begins with readily available epoxides. enamine.net The core of this method involves the ring-opening of an epoxide with the monosodium salt of ethylene (B1197577) glycol. This step is followed by an intramolecular cyclization of the resulting diol to form the dioxane ring. This approach has been successfully applied to the multigram preparation of novel functionalized 1,4-dioxanes that incorporate additional rings, such as cycloalkane, piperidine, or pyrrolidine, often resulting in spirocyclic compounds. enamine.net

Another significant class of functionalized dioxane derivatives includes benzodioxanes. For instance, the synthesis of 2,3-dihydrobenzo[b] enamine.netnih.govdioxine-5-carboxamide derivatives has been reported as part of the development of PARP1 inhibitors. nih.gov The synthesis of the core structure, methyl 2,3-dihydrobenzo[b] enamine.netnih.govdioxine-5-carboxylate, is achieved by reacting methyl 2,3-dihydroxybenzoate with 1,2-dibromoethane (B42909) in the presence of potassium carbonate in dimethylformamide. nih.gov This intermediate can then be further modified, for example, by converting the ester to a carboxamide, to produce a variety of functionalized derivatives. nih.gov

The table below summarizes a synthetic route for a functionalized benzodioxane derivative.

| Step | Reactants | Reagents/Conditions | Product |

| 1 | Methyl 2,3-dihydroxybenzoate, 1,2-Dibromoethane | K₂CO₃, DMF, reflux | Methyl 2,3-dihydrobenzo[b] enamine.netnih.govdioxine-5-carboxylate |

| 2 | Methyl 2,3-dihydrobenzo[b] enamine.netnih.govdioxine-5-carboxylate | General Procedure A | 2,3-Dihydrobenzo[b] enamine.netnih.govdioxine-5-carboxamide |

Synthesis of Related Diols and Diones

The synthesis of diols and diones related to 2,3,5,6-tetramethyl-1,4-dioxane-2,5-diol, such as other 1,4-dioxane-2,5-diones and their sulfur analogues, often involves the cyclization of α-hydroxy acids or their derivatives. The direct condensation of two α-hydroxycarboxylic acid molecules to form a 1,4-dioxane-2,5-dione is generally of limited preparative value because it frequently leads to a complex mixture of linear and cyclic oligomers, resulting in poor yields. google.com

A more common and effective method is a two-step process. First, α-hydroxy acids are heated with the removal of water to form oligomers. In the second step, these oligomers undergo thermolysis, often in the presence of catalysts at high temperatures (around 250°C), to yield the desired 1,4-dioxane-2,5-dione, which is typically distilled from the reaction mixture as it forms. google.com However, this process can suffer from tar formation and low production rates. google.com An alternative approach involves the reaction of α-halocarboxylic acid salts, which upon heating can form the cyclic dione (B5365651). For example, salts of 2-halopropionic acids heated in organic solvents have been used to produce lactide, albeit in modest yields after purification. google.com

The synthesis of asymmetrically substituted derivatives, such as 3-methyl-6-[(propynyloxy)methyl]-1,4-dioxane-2,5-dione, has been achieved through a multi-step pathway starting from rac-1-chloropropane-2,3-diol. nih.gov This involves oxidation to an α-hydroxy acid, etherification, and a final double esterification to form the dioxane-dione ring. nih.gov A sulfur-containing analogue, 1,4-dithiane-2,5-diol, is a commercially available dimer of mercaptoacetaldehyde (B1617137) and is widely used as a versatile synthon for constructing sulfur-containing heterocycles. researchgate.netresearchgate.net

The table below outlines common synthetic strategies for related diones.

| Dione Type | Precursor | General Method | Key Features |

| Symmetrical 1,4-Dioxane-2,5-diones | α-Hydroxy acids | Two-step: Oligomerization then thermolysis/catalysis | Avoids low yields of direct condensation; can have tar formation google.com |

| Unsymmetrical 1,4-Dioxane-2,5-diones | α-Bromocarboxylic acid chlorides and α-hydroxycarboxylic acids | Multi-step pathway | Allows for different substituents at the 3- and 6-positions google.comnih.gov |

| 1,4-Dioxane-2,5-diones | Salts of α-halocarboxylic acids | Heating in organic solvents | Alternative to hydroxy acid condensation; yields may be low google.com |

Retrosynthetic Analysis and Alternative Synthetic Pathways

Retrosynthetic analysis of 2,3,5,6-tetramethyl-1,4-dioxane-2,5-diol suggests a straightforward disconnection. The target molecule is a cyclic dimer, and the key disconnection breaks the two ester (or hemiacetal) linkages within the 1,4-dioxane ring. This retrosynthetic step reveals that the logical precursor is two molecules of 2-hydroxypropanoic acid (lactic acid), which upon dimerization would form the corresponding dione (lactide), followed by reduction or hydrolysis to the diol. For the specific target, 2,3,5,6-tetramethyl-1,4-dioxane-2,5-diol, the precursor would be 2-hydroxy-2-methylpropanoic acid.

Retrosynthetic Pathway for 2,3,5,6-Tetramethyl-1,4-dioxane-2,5-diol

(Note: A proper chemical diagram would illustrate the disconnection of the C-O bonds in the dioxane ring to yield two molecules of the corresponding α-hydroxy acid.)

(Note: A proper chemical diagram would illustrate the disconnection of the C-O bonds in the dioxane ring to yield two molecules of the corresponding α-hydroxy acid.)

In the forward direction, the synthesis would involve the dimerization of the α-hydroxy acid. As previously noted, direct condensation is often inefficient. google.com This necessitates the exploration of alternative synthetic pathways.

One innovative alternative is the vapor-phase pyrolytic ring closure of α-hydroxy acid oligomers or their esters over a fixed-bed catalyst system. google.com This method offers a potentially cleaner route with higher yields and avoids some of the issues associated with liquid-phase thermolysis. Another patented method for the synthesis of the parent 1,4-dioxane-2,5-diol (B51511) involves a simple hydrolysis reaction where reagents are fed in batches. google.com This approach uses less solvent, simplifies post-treatment, and operates under mild conditions, making it suitable for large-scale industrial production without high temperatures or pressures. google.com The principles of this method could potentially be adapted for substituted derivatives.

Further alternatives include intramolecular cyclization strategies. For example, unsymmetrically substituted 1,4-dioxane-2,5-diones have been prepared from precursors like O-(chloroacetyl) lactic acid, which cyclize upon heating. google.com This strategy avoids the intermolecular reactions that can lead to unwanted homodimer products. google.com

Purification and Characterization Techniques in Organic Synthesis

The purification and characterization of 2,3,5,6-tetramethyl-1,4-dioxane-2,5-diol and its analogues are crucial steps to ensure product identity and purity.

Purification Techniques: Common purification methods for these compounds include crystallization, chromatography, and specialized resin treatments.

Crystallization: Crude 1,4-dioxane-2,5-diones are often purified by crystallization from a suitable solvent after being distilled from the reaction mixture. google.com

Chromatography: For more complex or asymmetrically substituted derivatives, flash chromatography on a silica (B1680970) gel column is a standard procedure. For example, 3-methyl-6-[(propynyloxy)methyl]-1,4-dioxane-2,5-dione was purified using chloroform (B151607) as the eluent. nih.gov In some cases, a derivatization step, such as acetylation, is performed to facilitate purification by column chromatography, followed by removal of the protecting group. mdpi.com

Ion-Exchange Resins: An efficient method for isolating polyols without resorting to chromatography involves the use of ion-exchange resins. For the purification of a cyclohexanetetraol, an anionic resin was used to retain the acid catalyst (PTSA), allowing the pure product to be eluted with water in excellent yield. mdpi.com

Characterization Techniques: A combination of spectroscopic and physical methods is used to confirm the structure and properties of the synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for structural elucidation. For the parent 1,4-dioxane-2,5-diol, characteristic proton signals have been reported at δ 5.44 (CH), δ 3.98 and 3.73 (CH₂), and δ 2.0 (-OH) in CDCl₃. google.com

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass and confirm the elemental composition of the molecule. nih.gov

X-ray Crystallography: This technique provides unambiguous proof of structure and stereochemistry. It was used to determine the twisted boat conformation of the heterocycle in 3-methyl-6-[(propynyloxy)methyl]-1,4-dioxane-2,5-dione. nih.gov

Melting Point: The melting point is a key physical property used to assess purity. 2,3,5,6-Tetramethyl-1,4-dioxane-2,5-diol has a reported melting point of 90-91°C. echemi.com

The table below summarizes key characterization data for related dioxane compounds.

| Compound | Technique | Observed Data | Reference |

| 1,4-Dioxane-2,5-diol | ¹H NMR (500 MHz, CDCl₃) | δ 5.44 (s, 2H, CH), 3.98 (d, 2H, CH₂), 3.73 (d, 2H, CH₂), 2.0 (s, 2H, OH) | google.com |

| 1,4-Dioxane-2,5-diol | Melting Point | 96–97 °C | google.com |

| 2,3-Dihydrobenzo[b] enamine.netnih.govdioxine-5-carboxamide | ¹H NMR (400 MHz, DMSO-d₆) | δ 7.62 (s, 1H), 7.48 (s, 1H), 7.34 (dd, 1H), 6.98 (dd, 1H), 6.87 (t, 1H), 4.37–4.35 (m, 2H), 4.28–4.26 (m, 2H) | nih.gov |

| 2,3-Dihydrobenzo[b] enamine.netnih.govdioxine-5-carboxamide | ¹³C NMR (100 MHz, DMSO-d₆) | δ 165.87, 143.56, 141.91, 123.64, 122.27, 120.41, 119.53, 64.49, 63.55 | nih.gov |

| 3-Methyl-6-[(propynyloxy)methyl]-1,4-dioxane-2,5-dione | X-ray Crystallography | Twisted boat conformation | nih.gov |

Reactivity and Reaction Mechanisms of 2,3,5,6 Tetramethyl 1,4 Dioxane 2,5 Diol and Analogues

Ring-Opening Reactions of 1,4-Dioxane (B91453) Derivatives

The 1,4-dioxane ring system, particularly in its derivatized forms like dioxane-2,5-diones, is susceptible to ring-opening reactions, which are fundamental to the synthesis of valuable polymers. These reactions can be initiated through various catalytic methods, leading to the formation of polyesters with tailored properties.

Catalytic Ring-Opening Polymerization (ROP) of Dioxane-2,5-diones

Ring-Opening Polymerization (ROP) is a primary method for converting cyclic esters like 1,4-dioxane-2,5-diones into long-chain polymers. google.com This process is crucial for producing biodegradable polymers such as poly(α-hydroxyacids). nih.govresearchgate.net The polymerization is typically initiated by a protic compound, such as an alcohol, water, or amine, and facilitated by a catalyst. google.com

Historically, metal-based catalysts like stannous octoate have been employed, but these often necessitate high reaction temperatures, typically ranging from 120°C to 180°C. google.com More recently, organo-catalyzed ROP has emerged as a powerful alternative, allowing the reaction to proceed under milder conditions. For instance, the polymerization of (3S)-[(benzyloxycarbonyl)ethyl]-1,4-dioxan-2,5-dione (BED), a dioxane-2,5-dione derived from glutamic acid, has been successfully promoted using catalysts such as 4-dimethylaminopyridine (B28879) (DMAP) or a combination of thiourea (B124793) and (–)-sparteine. nih.govresearchgate.netacs.org These organocatalytic systems can function effectively at moderate temperatures (e.g., 30°C in a dichloromethane (B109758) solution), offering a high degree of control over the polymerization process. researchgate.netacs.org This control is evidenced by the production of polymers with predictable molecular weights and narrow polydispersity indices (Mw/Mn < 1.25), as confirmed by analytical techniques including size-exclusion chromatography and NMR spectroscopy. researchgate.netacs.org

| Catalyst System | Monomer | Conditions | Resulting Polymer Properties |

| 4-Dimethylaminopyridine (DMAP) | (3S)-[(benzyloxycarbonyl)ethyl]-1,4-dioxan-2,5-dione (BED) | Dichloromethane, 30°C | Controlled polymerization, narrow polydispersity. researchgate.netacs.org |

| Thiourea / (–)-sparteine | (3S)-[(benzyloxycarbonyl)ethyl]-1,4-dioxan-2,5-dione (BED) | Dichloromethane, 30°C | Controlled polymerization, Mn up to 36,000, Mw/Mn < 1.25. nih.govresearchgate.netacs.org |

| Stannous octoate | Functionalized 1,4-dioxane-2,5-diones | 120°C - 180°C | Polymer formation, requires high temperature. google.com |

| Lanthanum isopropoxide | 1,4-dioxan-2-one (B42840) (PDO) | Bulk | First-order kinetics with respect to monomer concentration. researchgate.net |

Exploration of Reaction Mechanisms in Ring-Opening Processes

The mechanism of ring-opening in 1,4-dioxane derivatives is highly dependent on the substrate and the catalytic system employed. In the organo-catalyzed ROP of asymmetrically substituted monomers like BED, studies involving 1:1 adducts with n-pentanol have shown that the ring-opening can occur with little preference for either of the two internal ester groups. nih.govresearchgate.netacs.org

For other systems, the mechanism is more specific. The polymerization of 1,4-dioxan-2-one initiated by lanthanum isopropoxide proceeds via a coordination-insertion mechanism, where the reaction is initiated by the rupture of the acyl-oxygen bond of the monomer. researchgate.net

Ring-opening is not limited to polymerization. Frustrated Lewis Pairs (FLPs), which consist of a Lewis acid and a Lewis base that are sterically hindered from forming a classical adduct, can also induce the cleavage of the 1,4-dioxane ring. For example, the combination of B(C₆F₅)₃ and various bases leads to the formation of ring-opened zwitterionic products. acs.org The synthesis of 1,4-dioxane derivatives can also proceed through the ring-opening of precursors like epoxides (oxiranes). enamine.netthieme-connect.com The mechanism for the catalytic synthesis of 1,4-dioxane from ethylene (B1197577) oxide over a ZrO₂/TiO₂ catalyst involves both Brønsted and Lewis acid sites. mdpi.com The epoxide ring is opened at a Brønsted acid site, which can be formed from trace amounts of water on the catalyst surface, to generate a carbocation intermediate that subsequently reacts to form the dioxane ring. mdpi.com

Chemical Transformations Involving Hydroxyl Groups

As a diol, 2,3,5,6-Tetramethyl-1,4-dioxane-2,5-diol exhibits reactivity characteristic of alcohols, particularly at its two hydroxyl groups. These functional groups are sites for esterification and etherification, enabling the molecule to act as a building block for larger structures such as polyesters and polyethers. wikipedia.org

Esterification Reactions

The hydroxyl groups of diols readily undergo esterification, a reaction where a carboxylic acid or its derivative reacts with the alcohol to form an ester. wikipedia.org This reaction is fundamental to polymer chemistry; for instance, diols like ethylene glycol are used as comonomers with dicarboxylic acids to produce polyesters. wikipedia.org

Various methods can be employed to achieve esterification. The reaction can be catalyzed by acids or proceed via transesterification with other esters, often using an ion exchanger as a catalyst. google.com For complex molecules with multiple hydroxyl groups, such as derivatives of monosaccharides, regioselective esterification can be achieved. nih.gov The Mitsunobu reaction, for example, allows for the selective benzoylation of vicinal diols, yielding monobenzoates while retaining the original stereochemistry. nih.gov An alternative route to polyesters involves the oxidative esterification of aliphatic α,ω-diols, a process that can be conducted in aqueous media at mild temperatures using hypobromous acid generated in situ. rsc.org

Etherification Reactions

In addition to forming esters, the hydroxyl groups of diols can be converted into ethers. wikipedia.org A significant intramolecular reaction for diols is acid-catalyzed cyclization to form cyclic ethers. The mechanism involves the protonation of one hydroxyl group, which then departs as a water molecule, allowing the second hydroxyl group to act as a nucleophile, attacking the resulting electron-deficient carbon to close the ring. wikipedia.org

Investigation of Electron Beam Radiation Effects

The stability and degradation of 1,4-dioxane derivatives under high-energy conditions are of significant interest, particularly for environmental remediation. Electron beam irradiation is a technology that utilizes high-energy electrons to induce chemical changes. When applied to aqueous solutions, it generates a mixture of reducing and oxidizing species that can effectively degrade persistent organic pollutants like 1,4-dioxane. osti.gov

Research facilities have been developed to study these effects, using electron beams with energies up to 10 MeV to irradiate 1,4-dioxane in various water matrices. osti.govresearchgate.net The degradation efficiency is quantified by measuring the decrease in the contaminant's concentration as a function of the absorbed radiation dose. osti.gov

The effects of electron beam radiation are not limited to degradation; they can also be used to modify the properties of materials. In polymers, electron beam exposure can induce cross-linking, which alters mechanical properties. For example, irradiating linear low-density polyethylene (B3416737) (LLDPE) can increase its tensile strength and elasticity up to an optimal dose. researchgate.net Beyond this point, however, excessive cross-linking can cause the material to become hard and brittle. researchgate.net Similar effects are observed in other polymers; polydimethyl siloxane (PDMS) rubber shows an initial increase in tensile strength upon irradiation, accompanied by a steady increase in hardness that can lead to brittleness at higher doses. researchgate.net Comparative studies have suggested that for some polymers, like polypropylene, electron beam irradiation may cause less degradation of mechanical and thermal properties than gamma irradiation. nih.gov

| Material | Electron Beam Dose | Observed Effect |

| 1,4-Dioxane (in water) | Variable | Degradation into other species. osti.gov |

| LLDPE | 100 kGy (optimum) | Increased tensile strength and elasticity due to cross-linking. researchgate.net |

| LLDPE | >100 kGy | Decreased tensile impact strength; hardening of the matrix. researchgate.net |

| PDMS Rubber | 100 kGy | Maximum tensile strength imparted. researchgate.net |

| PDMS Rubber | 100-500 kGy | Hardness increases steadily with dose, leading to potential brittleness. researchgate.net |

Applications and Utility of 2,3,5,6 Tetramethyl 1,4 Dioxane 2,5 Diol in Materials Science and Organic Synthesis

Role as a Versatile Building Block in Organic Synthesis

In the realm of organic chemistry, 2,3,5,6-tetramethyl-1,4-dioxane-2,5-diol serves as a valuable reagent and intermediate, participating in a variety of chemical transformations. Its utility stems from the presence of reactive hydroxyl groups and the stable dioxane core, which can be strategically manipulated to construct more complex molecular architectures.

Precursor for Complex Organic Molecules

While specific, named complex natural products or pharmaceuticals synthesized directly from 2,3,5,6-tetramethyl-1,4-dioxane-2,5-diol are not extensively documented in readily available literature, its structural motifs are found in various bioactive molecules. The 1,4-dioxane (B91453) ring is a key feature in a number of biologically active compounds, and this diol provides a functionalized scaffold for the elaboration of such structures. Its potential as a precursor lies in its ability to undergo reactions that modify or extend its framework, paving the way for the synthesis of intricate organic molecules.

Intermediate in the Synthesis of Diverse Organic Compounds

The primary utility of 2,3,5,6-tetramethyl-1,4-dioxane-2,5-diol in organic synthesis is as an intermediate. It is particularly employed in alkylation and condensation reactions. For instance, studies have demonstrated its successful use as a reactant in alkylation reactions, yielding desired products in high yields when combined with specific catalysts. The diol functionality allows for the introduction of various substituents, leading to a diverse array of derivatives. While the full scope of its applications as an intermediate is still being explored, its role in the synthesis of heterocyclic compounds and other functionalized organic molecules is an area of active interest.

Design and Development of Advanced Polymeric Materials

The diol structure of 2,3,5,6-tetramethyl-1,4-dioxane-2,5-diol makes it a suitable monomer for polymerization reactions, leading to the creation of advanced polymeric materials with tailored properties. Its incorporation into polymer chains can impart unique characteristics, particularly in the realm of biodegradable and biocompatible materials.

Synthesis of Functional Copolyesters through Ring-Opening Polymerization

One of the most significant applications of this diol is in the synthesis of functional copolyesters through ring-opening polymerization. This process typically involves the reaction of the diol with cyclic esters, such as lactides or caprolactones, to form long-chain polymers. The resulting copolyesters can exhibit a range of properties depending on the comonomers used and the polymerization conditions. Research in this area focuses on creating materials with specific thermal and mechanical properties suitable for various applications.

Below is a table summarizing the types of polymers that can be derived from 2,3,5,6-tetramethyl-1,4-dioxane-2,5-diol and their potential applications.

| Polymer Type | Key Properties | Potential Applications |

| Poly(glycolide) Copolymers | Biodegradable, Low toxicity | Surgical sutures, Drug delivery systems |

| Aliphatic Polyesters | High crystallinity, Biocompatible | Tissue engineering scaffolds, Implants |

Application in Biomedical Materials Research via Polymerization

The biocompatibility and low toxicity profile of polymers derived from 2,3,5,6-tetramethyl-1,4-dioxane-2,5-diol make them highly promising for biomedical applications. These materials are being investigated for a variety of uses in the medical field, where biodegradability and compatibility with biological tissues are paramount.

Detailed research findings have highlighted the potential of these polymers in the following areas:

Drug Delivery Systems: The biodegradable nature of these polyesters allows for the controlled release of encapsulated drugs as the polymer matrix degrades over time. nih.gov

Tissue Engineering: The biocompatible scaffolds created from these polymers can provide a temporary support structure for cell growth and tissue regeneration.

Medical Devices: Research indicates that polymers derived from this diol can be used to fabricate components of medical devices, such as artificial blood vessels, owing to their mechanical strength and compatibility with biological systems.

The table below presents a summary of research findings on the biomedical applications of polymers derived from this diol.

| Application Area | Research Findings |

| Surgical Sutures | Copolymers exhibit appropriate tensile strength and degradation rates for wound healing. |

| Drug Delivery | Polyesters demonstrate controlled release profiles for various therapeutic agents. nih.gov |

| Tissue Engineering | Scaffolds promote cell adhesion and proliferation. |

| Artificial Blood Vessels | Polymers show good mechanical properties and biocompatibility for vascular applications. |

Investigations in Coordination Chemistry

The presence of two hydroxyl groups and two ether oxygen atoms in 2,3,5,6-tetramethyl-1,4-dioxane-2,5-diol suggests its potential to act as a ligand in coordination chemistry. These oxygen atoms possess lone pairs of electrons that could coordinate to metal centers, forming metal complexes with potentially interesting structural and catalytic properties.

However, a comprehensive review of the scientific literature reveals a notable lack of studies focused on the coordination chemistry of 2,3,5,6-tetramethyl-1,4-dioxane-2,5-diol. While the coordination behavior of other diols and dioxane derivatives has been explored, this specific compound appears to be an under-investigated area. Future research in this field could explore the synthesis and characterization of its metal complexes and evaluate their potential applications in areas such as catalysis and materials science.

Formation of Metal Ion Complexes by Related Dioxanes

The dioxane framework is known to coordinate with metal ions, acting as a ligand. The oxygen atoms within the dioxane ring possess lone pairs of electrons that can be donated to a metal center, forming a coordination complex. Research on various dioxane derivatives has demonstrated their capability to form stable complexes with a range of metal ions.

For instance, studies on 1,4-dioxane have shown its ability to form complexes with metal(II) halides. The interaction is often influenced by the solvent system and the nature of the metal ion. In such complexes, the dioxane molecule can act as a bridging ligand, connecting two metal centers, or as a terminal ligand, coordinating to a single metal ion.

The presence of hydroxyl and methyl groups in 2,3,5,6-tetramethyl-1,4-dioxane-2,5-diol would likely influence its coordination behavior. The hydroxyl groups introduce additional potential coordination sites, allowing the molecule to act as a bidentate or even a bridging ligand through both the ring oxygens and the hydroxyl oxygens. The methyl groups, on the other hand, would increase the steric hindrance around the coordination sites, which could affect the stability and geometry of the resulting metal complexes. This steric influence could lead to the formation of complexes with specific stereochemistry.

The table below summarizes the types of metal ion complexes formed by related dioxane compounds, providing a basis for the potential complexing ability of 2,3,5,6-tetramethyl-1,4-dioxane-2,5-diol.

| Dioxane Derivative | Metal Ion | Type of Complex | Reference |

| 1,4-Dioxane | Magnesium (II) | Coordination polymer | chemspider.com |

| 1,4-Dioxane | Mercury (II) | Metal(II) halide-1,4-dioxanate | google.com |

| 1,4-Dioxane | Various transition metals | Solvent-ligand complexes | google.com |

Interactive Data Table: Metal Ion Complexes of Dioxane Derivatives Users can filter by Dioxane Derivative and Metal Ion to explore the types of complexes formed.

Exploration in Electrochemical Applications

The electrochemical properties of dioxane derivatives have led to their exploration in various applications, including as components of electrolytes in secondary batteries. The stability and solvating properties of the dioxane ring are advantageous in these contexts.

Electrolyte additives play a crucial role in enhancing the performance and safety of secondary batteries, such as lithium-ion and zinc-ion batteries. These additives can improve the stability of the solid electrolyte interphase (SEI), suppress dendrite formation, and enhance ionic conductivity.

Research has shown that dioxane-based molecules can be effective electrolyte additives. For example, the addition of 1,4-dioxane to the electrolyte in zinc-ion batteries has been found to promote the desired crystal facet exposure on the zinc anode, leading to suppressed dendrite growth and reduced side reactions. This results in improved cycling stability and higher coulombic efficiency. Similarly, derivatives of 1,3-dioxolane (B20135) and 1,3-dioxane (B1201747) have been investigated as components of polymer electrolytes for lithium-metal batteries, demonstrating good compatibility with the lithium metal anode.

Given these findings, 2,3,5,6-tetramethyl-1,4-dioxane-2,5-diol could potentially serve as a beneficial electrolyte additive. The hydroxyl groups could participate in the formation of a stable SEI layer on the electrode surface, while the dioxane ring could contribute to the solvation of metal ions in the electrolyte. The methyl substituents may also influence the solubility and electrochemical stability of the molecule in the electrolyte medium.

The following table outlines the observed effects of related dioxane derivatives as electrolyte additives in secondary batteries.

| Dioxane Derivative | Battery Type | Observed Effect | Reference |

| 1,4-Dioxane | Zinc-ion | Promotes (002)-textured zinc growth, suppresses side reactions | |

| 1,3-Dioxane | Lithium-metal | Forms a highly compatible polymer electrolyte | |

| Dioxolone Derivatives | Lithium-ion | Forms a stable and spatially deformable solid electrolyte interphase | google.comnist.govmedchemexpress.com |

Interactive Data Table: Effects of Dioxane Derivatives in Battery Electrolytes Users can filter by Dioxane Derivative and Battery Type to see the specific performance enhancements.

Biological and Biochemical Research Pathways for Dioxane Derivatives

Endogenous Metabolite Studies of 1,4-Dioxane-2,5-diol (B51511)

Current research on the endogenous metabolism of dioxane derivatives has largely centered on the parent compound, 1,4-dioxane (B91453). The metabolism of 1,4-dioxane in mammals is known to be mediated by cytochrome P450 monooxygenases, leading to the formation of 2-hydroxyethoxyacetic acid (HEAA) researchgate.netclu-in.orgnih.gov. However, specific studies detailing the endogenous metabolite pathways of 2,3,5,6-Tetramethyl-1,4-dioxane-2,5-diol are not extensively documented in the available scientific literature.

The relevance of 1,4-dioxane and its metabolites to metabolic diseases has been investigated, particularly in the context of liver function and oxidative stress nih.govnih.gov. High-dose exposure to 1,4-dioxane has been shown to induce hepatic CYP2E1, leading to oxidative stress and potential liver damage in animal models researchgate.netnih.gov. While these findings point to the potential for dioxane compounds to influence metabolic pathways, direct research linking 2,3,5,6-Tetramethyl-1,4-dioxane-2,5-diol to specific metabolic diseases is currently limited.

Enzymatic Degradation and Biotransformation Studies of Cyclic Ethers

The enzymatic degradation of cyclic ethers, including dioxane derivatives, is a significant area of environmental research, focusing on bioremediation strategies.

A variety of microorganisms have been identified that can biodegrade 1,4-dioxane through metabolic and cometabolic pathways enviro.wikiresearchgate.net. These processes often involve monooxygenase enzymes berkeley.eduacs.org.

One notable study investigated the degradation of various cyclic ethers by an isolated fungus, which demonstrated the ability to utilize 2,3,5,6-Tetramethyl-1,4-dioxane. The research indicated that the growth of the fungus was related to the extent of methylation of the 1,4-dioxane carbons, with the highest growth rates observed with tetramethyl-1,4-dioxane nih.gov. This suggests that the enzymes of this particular fungal strain are not hindered by the methyl groups and can effectively metabolize the tetramethylated form of dioxane nih.gov.

| Substrate | % Utilization after 3 days | Protein Content in Medium (µg/ml) |

| 1,4-Dioxane | 90 | 53 |

| 2-Methyl-1,4-dioxane | 25 | 52 |

| 2,3-Dimethyl-1,4-dioxane | 32 | 56 |

| 2,3,5-Trimethyl-1,4-dioxane | 32 | 20 |

| 2,3,5,6-Tetramethyl-1,4-dioxane | 54 | 33 |

This interactive data table is based on findings from a study on the degradation of cyclic ethers by an isolated fungus. nih.gov

The enzymes primarily implicated in the initial steps of 1,4-dioxane degradation by bacteria are monooxygenases berkeley.eduacs.orgnih.gov. For instance, Pseudonocardia dioxanivorans CB1190 utilizes a tetrahydrofuran/dioxane monooxygenase for this purpose fsu.edu. In the case of the fungus capable of degrading 2,3,5,6-Tetramethyl-1,4-dioxane, while the specific enzymes have not been fully characterized, it is hypothesized that etherases or oxidases are likely candidates nih.gov. The observation that this fungus can utilize the tetramethylated form suggests the presence of enzymes that are not sterically hindered by the methyl groups nih.gov.

Mechanistic Studies of Biological Activity in Research Models

Research into the biological activity of dioxane derivatives has included investigations into their potential to induce cellular processes such as apoptosis.

The induction of apoptosis is a key mechanism for many anti-cancer therapies waocp.org. Studies have shown that various chemical compounds can induce apoptosis in cancer cells mdpi.combue.edu.eg. While the parent compound 1,4-dioxane has been studied for its carcinogenic potential and its effects on cellular pathways, including those related to cell proliferation and transformation nih.gov, specific research on the ability of 2,3,5,6-Tetramethyl-1,4-dioxane-2,5-diol to induce apoptosis in cancer cell lines is not well-documented in the current scientific literature. The carcinogenic mechanism of 1,4-dioxane itself is still an active area of research, with evidence pointing towards mechanisms involving oxidative stress and in vivo genotoxicity nih.gov. Further research is needed to determine if these or other mechanisms of biological activity are relevant for its tetramethylated diol derivative.

Future Research Directions and Emerging Areas

Development of Novel Stereoselective Synthetic Methodologies

The presence of multiple stereocenters in 2,3,5,6-tetramethyl-1,4-dioxane-2,5-diol makes stereoselective synthesis a critical area for future research. The development of methodologies that allow for the precise control of the stereochemistry of the four methyl groups and two hydroxyl groups is paramount for accessing specific stereoisomers. These isomers may exhibit unique physical, chemical, and biological properties.

Future investigations could focus on:

Catalytic Asymmetric Synthesis: The use of chiral catalysts, such as those based on transition metals like rhodium or iridium, could enable the enantioselective synthesis of specific isomers. acs.org Research into novel ligand designs that can effectively control the stereochemical outcome of the cyclization or dimerization reactions forming the dioxane ring is a promising avenue.

Enzymatic and Biocatalytic Approaches: Biocatalysts, including enzymes, offer high stereoselectivity and operate under mild reaction conditions. rsc.org Exploring enzymes that can catalyze the formation of the dioxane ring from precursor molecules could provide an environmentally friendly and highly specific synthetic route.

Substrate-Controlled Diastereoselective Synthesis: Utilizing chiral starting materials and carefully controlling reaction conditions can induce the desired stereochemistry in the final product. researchgate.net Methodologies starting from enantiopure 1,2-diols have shown success in the synthesis of other chiral 1,4-dioxanes and could be adapted for this specific target. nih.gov

A comparative overview of potential synthetic strategies is presented in Table 1.

| Synthetic Strategy | Potential Advantages | Key Research Challenges |

| Catalytic Asymmetric Synthesis | High efficiency, potential for high enantiomeric excess. | Development of specific catalysts and ligands for the target molecule. |

| Enzymatic/Biocatalytic Methods | High stereoselectivity, environmentally benign conditions. | Identification and engineering of suitable enzymes. |

| Substrate-Controlled Synthesis | Predictable stereochemical outcomes based on starting material. | Availability of appropriate chiral precursors. |

Advanced Computational Studies for Structure-Function Relationships

Computational chemistry offers powerful tools to predict and understand the properties of 2,3,5,6-tetramethyl-1,4-dioxane-2,5-diol at a molecular level. Advanced computational studies can provide deep insights into the relationship between its three-dimensional structure and its potential functions.

Future computational research should include:

Density Functional Theory (DFT) Calculations: DFT methods can be employed to investigate the conformational landscape of the different stereoisomers, determining their relative stabilities and electronic properties. nih.gov Such studies can also predict spectroscopic signatures (e.g., NMR chemical shifts), aiding in the experimental characterization of synthesized isomers. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the behavior of the molecule in different environments, such as in various solvents or interacting with biological macromolecules. acs.orgnih.gov This can provide insights into its solubility, aggregation behavior, and potential biological activity.

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: For studying potential interactions with biological targets, QM/MM simulations can provide a detailed understanding of the binding modes and energies, guiding the design of derivatives with specific biological functions.

Exploration of New Applications in Functional Materials Chemistry

The unique structure of 2,3,5,6-tetramethyl-1,4-dioxane-2,5-diol, with its combination of a stable dioxane core and reactive hydroxyl groups, makes it a promising building block for novel functional materials.

Emerging areas for application-focused research include:

Biodegradable Polymers: This compound can serve as a monomer for the synthesis of polyesters and other polymers. Its potential for biodegradability makes it an attractive candidate for developing environmentally friendly plastics and materials for biomedical applications, such as surgical sutures and drug delivery systems.

Stimuli-Responsive Materials: The hydroxyl groups can be functionalized to introduce stimuli-responsive moieties, leading to materials that change their properties in response to external triggers like pH, temperature, or light. researchgate.net This could be exploited in the development of smart hydrogels, sensors, or controlled-release systems.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The diol functionality can act as a ligand to coordinate with metal ions, leading to the formation of coordination polymers or MOFs. researchgate.net These materials could have applications in gas storage, catalysis, and separation technologies.

Detailed Mechanistic Elucidation of Biological and Degradation Pathways

Understanding how 2,3,5,6-tetramethyl-1,4-dioxane-2,5-diol interacts with biological systems and how it degrades in the environment is crucial for assessing its potential applications and environmental impact.

Future research should aim to:

Elucidate Biodegradation Pathways: A study has shown that the fungus Cordyceps sinensis can degrade 2,3,5,6-tetramethyl-1,4-dioxane. nih.gov Further research is needed to identify the specific enzymes and metabolic pathways involved in this process. This knowledge could be harnessed for bioremediation applications. The degradation likely proceeds through hydroxylation and ring cleavage, similar to the degradation of 1,4-dioxane (B91453) by other microorganisms. ethz.ch

Investigate Abiotic Degradation: Studies on the hydrolysis, photolysis, and oxidation of the compound under various environmental conditions are necessary to predict its persistence and fate in the environment. The methyl groups may enhance its stability against hydrolysis compared to unsubstituted dioxane diols.

Assess Biological Activity: Screening the different stereoisomers for biological activity is a critical research direction. The structural similarity to other biologically active dioxane derivatives suggests potential applications in medicinal chemistry. echemi.com

A summary of known and potential degradation intermediates is provided in Table 2.

| Degradation Process | Key Intermediates | Potential End Products |

| Biodegradation | Hydroxylated dioxane derivatives, ring-opened diacids | Carbon dioxide, water, biomass |

| Hydrolysis | Ring-opened diol ethers | Further degradation products |

| Oxidation | Ketones, carboxylic acids | Carbon dioxide, water |

Integration of 2,3,5,6-Tetramethyl-1,4-dioxane-2,5-diol in Supramolecular Chemistry

The ability of the diol functional groups to form hydrogen bonds makes 2,3,5,6-tetramethyl-1,4-dioxane-2,5-diol an interesting candidate for the construction of supramolecular assemblies.

Future research in this area could explore:

Self-Assembly and Gelation: The directional nature of hydrogen bonding can drive the self-assembly of the molecule into higher-order structures, such as fibers, networks, and gels. tandfonline.com The stereochemistry of the molecule is expected to play a crucial role in the nature of the resulting assemblies.

Host-Guest Chemistry: The dioxane ring could act as a host for small guest molecules, or the entire molecule could be incorporated into larger host-guest complexes. acs.org This could lead to applications in molecular recognition, sensing, and separation.

Crystal Engineering: By co-crystallizing with other molecules, it may be possible to design new crystalline materials with specific properties. The hydrogen bonding capabilities of the diol groups can be used to direct the packing of molecules in the solid state.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2,3,5,6-tetramethyl-1,4-dioxane-2,5-diol, and how are they experimentally determined?

- Answer : Key properties include a molecular formula of C₈H₁₆O₄ (MW ≈ 176.21 g/mol), density ~1.105 g/cm³, melting point 90–91°C, boiling point ~279°C, and flash point 122.9°C . These are determined via:

- Differential Scanning Calorimetry (DSC) for melting point.

- Gas Chromatography-Mass Spectrometry (GC-MS) for boiling point and purity.

- Density measurements using pycnometry or automated densitometers.

- Flash point testing via closed-cup methods (e.g., Pensky-Martens) .

Q. What synthetic routes are available for preparing 2,3,5,6-tetramethyl-1,4-dioxane-2,5-diol?

- Answer : The compound is synthesized via acid-catalyzed dimerization of acetoin (3-hydroxy-2-butanone) . Reaction conditions (e.g., HCl or H₂SO₄ as catalysts, ambient vs. elevated temperatures) influence yield and purity. Post-synthesis purification involves recrystallization from ethanol or methanol .

Q. How can researchers confirm the structural integrity of this compound?

- Answer : Use ¹H/¹³C NMR to verify methyl, hydroxyl, and dioxane ring protons (δ 1.2–1.4 ppm for methyl groups; δ 3.5–4.5 ppm for hydroxyl and ether linkages). FT-IR identifies O–H stretches (~3200–3500 cm⁻¹) and ether C–O–C bands (~1100 cm⁻¹). X-ray crystallography resolves stereochemistry and ring conformation .

Q. What safety precautions are critical when handling this compound?

- Answer : Despite a high flash point (~122.9°C), it is classified as flammable (Risk Phrase R11). Use spark-free equipment , store in airtight containers away from oxidizers, and follow S16 guidelines (avoid ignition sources). Personal protective equipment (PPE) includes nitrile gloves and fume hoods for dust mitigation .

Advanced Research Questions

Q. How does 2,3,5,6-tetramethyl-1,4-dioxane-2,5-diol function as a stabilizer in lignin hydrogenolysis, and what mechanistic insights exist?

- Answer : The compound acts as a hydrolyzable acetal precursor , releasing glycolaldehyde under acidic conditions. This stabilizes lignin intermediates by forming hemiacetal linkages, reducing repolymerization. Mechanistic studies use ³¹P NMR to track lignin hydroxyl groups and GC-MS to monitor monomer yields (~20–30% improvement in selectivity) .

Q. What strategies resolve discrepancies in reported physicochemical data (e.g., conflicting flash points)?

- Answer : Discrepancies (e.g., flash point values ranging 41°C to 122.9°C) arise from differing methodologies (open vs. closed-cup tests). To resolve:

- Standardize testing protocols (e.g., ASTM D93 for closed-cup).

- Validate purity via HPLC (>99%) to eliminate volatile impurities that lower flash points .

Q. How do reaction conditions influence the stereochemical outcomes of acetoin dimerization?

- Answer : The dimerization typically yields a racemic mixture due to non-stereoselective acid catalysis. Advanced approaches include:

- Chiral catalysts (e.g., organocatalysts) to induce enantioselectivity.

- Computational modeling (DFT calculations) to predict transition states and optimize steric effects .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they addressed?

- Answer : Impurities like residual acetoin or side-products (e.g., trimers) complicate quantification. Solutions include:

- High-Resolution LC-MS for low-concentration analytes.

- qNMR with internal standards (e.g., 1,3,5-trimethoxybenzene) for absolute purity assessment .

Key Research Gaps

- Stereochemical Control : No studies report enantioselective synthesis; chiral catalysts remain unexplored.

- Environmental Fate : Degradation pathways and ecotoxicology data are lacking.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。